(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone
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Overview
Description
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C22H20FN7O and its molecular weight is 417.448. The purity is usually 95%.
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Scientific Research Applications
5-HT2 Antagonist Activity
A study conducted by Watanabe et al. (1992) explored the synthesis and antagonist activity of various bicyclic derivatives, including triazol-3(2H)-ones and triazine-2,4(3H)-diones, for their potential as 5-HT2 and alpha 1 receptor antagonists. Among the synthesized compounds, some showed potent 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo, indicating their potential use in research involving serotonin receptors and related physiological or psychological conditions (Watanabe et al., 1992).
P2X7 Antagonist for Mood Disorders
Chrovian et al. (2018) developed a novel series of P2X7 antagonists through a single pot dipolar cycloaddition reaction/Cope elimination sequence. One of these compounds showed significant receptor occupancy at low doses in rats and was advanced to phase I clinical trials for the treatment of mood disorders. This highlights the compound's potential application in the clinical research of treatments for mood disorders (Chrovian et al., 2018).
Antibacterial Activity
Nagaraj et al. (2018) synthesized a new series of triazole analogues of piperazine and evaluated their antibacterial activity against various human pathogenic bacteria. Compounds with specific substitutions on the piperazine ring demonstrated significant inhibition of bacterial growth, suggesting their utility in developing new antibacterial agents (Nagaraj et al., 2018).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities. Some of these compounds showed good to moderate activities against various test microorganisms, indicating their potential for further development as antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant Agents
Malik and Khan (2014) explored the synthesis of novel triazin-6-yl derivatives as sodium channel blockers and anticonvulsant agents. Their evaluation revealed that certain compounds possessed potent anticonvulsant activities, suggesting their potential application in the development of new treatments for convulsive disorders (Malik & Khan, 2014).
Mechanism of Action
Target of action
Compounds containing the triazole and pyrimidine moieties are known to interact with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of action
Triazole derivatives are known to bind readily in the biological system due to the presence of nitrogen atoms, which can form hydrogen bonds with biological targets .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Triazole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Result of action
Compounds with similar structures have been found to inhibit the proliferation of various types of cancer cells .
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c1-15-5-2-3-8-18(15)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)17-7-4-6-16(23)13-17/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTYUNGVTJNUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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